9-Octadecenamide

描述

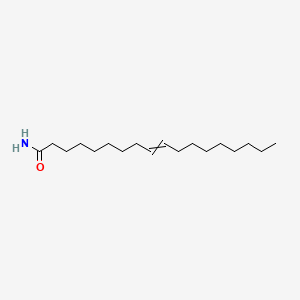

Structure

2D Structure

3D Structure

属性

IUPAC Name |

octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBGEAMYMYZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859314 | |

| Record name | Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3322-62-1 | |

| Record name | 9-Octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003322621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 9 Octadecenamide

Enzymatic Biosynthetic Pathways

The biosynthesis of 9-Octadecenamide is a complex process with multiple proposed enzymatic routes. While the complete picture is still under investigation, two primary pathways have emerged as the most supported by experimental evidence.

Peptidylglycine Alpha-Amidating Monooxygenase (PAM)-Mediated Synthesis from Oleoylglycine

A leading hypothesis for this compound synthesis involves the neuropeptide processing enzyme, Peptidylglycine Alpha-Amidating Monooxygenase (PAM). nih.gov This bifunctional enzyme is well-known for its role in the C-terminal amidation of bioactive peptides. The PAM enzyme possesses two distinct catalytic domains that act sequentially: Peptidylglycine alpha-hydroxylating monooxygenase (PHM) and Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL). uniprot.orgwikipedia.orgnih.gov

The proposed mechanism for this compound synthesis via PAM is as follows:

Hydroxylation: The PHM domain of PAM catalyzes the stereospecific hydroxylation of the α-carbon of the C-terminal glycine (B1666218) in the precursor molecule, N-oleoylglycine. This reaction is dependent on copper, ascorbate, and molecular oxygen. uniprot.org

Cleavage: The PAL domain then catalyzes the cleavage of the N-Cα bond in the hydroxylated intermediate. This step is zinc-dependent and results in the formation of the final α-amidated product, this compound, and a glyoxylate (B1226380) byproduct. uniprot.org

In vitro studies have demonstrated the capability of PAM to catalyze the formation of oleamide (B13806) from oleoylglycine. nih.gov Furthermore, cells known to synthesize this compound have been shown to express the PAM enzyme. nih.gov However, some in vivo research has raised questions regarding the extent to which the availability of oleoylglycine drives the biosynthesis of this compound, suggesting the possibility of other regulatory factors or alternative pathways. nih.gov

| Enzyme | Function | Pathway | Cofactors/Dependencies |

|---|---|---|---|

| Peptidylglycine Alpha-Amidating Monooxygenase (PAM) | Biosynthesis | Conversion of Oleoylglycine to this compound | Copper, Ascorbate, Oxygen (PHM domain); Zinc (PAL domain) |

| Cytochrome c | Biosynthesis (Proposed) | Amidation of Oleic Acid | Ammonia (B1221849) |

| Fatty Acid Amide Hydrolase (FAAH) | Catabolism | Degradation of this compound to Oleic Acid | - |

Cytochrome c-Mediated Amidation of Oleic Acid via Oleoyl (B10858665) Coenzyme A

An alternative biosynthetic pathway proposes the direct amidation of oleic acid to form this compound, a reaction potentially mediated by cytochrome c. nih.govsigmaaldrich.com This mechanism involves the activation of oleic acid to its coenzyme A thioester, oleoyl-CoA. Subsequently, cytochrome c is thought to catalyze the amidation of oleoyl-CoA, utilizing ammonia as the nitrogen source to produce this compound. nih.gov This pathway represents a more direct route from the fatty acid precursor to the final amide product.

Alternative or Undefined Biosynthetic Mechanisms

The complete elucidation of this compound biosynthesis remains an active area of research, and it is plausible that alternative or yet-undefined mechanisms exist. The biochemical machinery for its synthesis has not been fully defined. nih.gov One possibility is a hybrid pathway that incorporates elements of the two major proposed routes. For instance, a cytochrome c-mediated process could be responsible for the initial formation of an N-acylglycine, which is then subsequently converted to the primary amide by PAM. nih.gov The existence of multiple pathways could provide cellular systems with robust and context-dependent methods for regulating the production of this important signaling lipid.

Catabolic Pathways and Enzymes

The biological activity of this compound is tightly controlled by its degradation. A key enzyme has been identified as the primary regulator of its catabolism.

Fatty Acid Amide Hydrolase (FAAH)-Mediated Degradation

The principal enzyme responsible for the breakdown of this compound is Fatty Acid Amide Hydrolase (FAAH). researchgate.netnih.gov FAAH is an integral membrane enzyme that belongs to the serine hydrolase superfamily. researchgate.netmdpi.com It terminates the signaling activity of this compound by hydrolyzing the amide bond, which converts it into oleic acid and ammonia. researchgate.net This catabolic process is crucial for maintaining appropriate physiological concentrations of this compound and preventing overstimulation of its downstream targets.

Role of FAAH in Regulation of Endogenous this compound Levels

The critical role of FAAH in controlling the endogenous levels of this compound and other fatty acid amides is well-established. Pharmacological inhibition of FAAH or its genetic deletion leads to a significant elevation in the tissue concentrations of its substrates. mdpi.comnih.gov For example, studies on FAAH-deficient mice have demonstrated enhanced levels of the endocannabinoid anandamide (B1667382), another substrate of FAAH. nih.gov This indicates that the activity of FAAH is a key determinant of the tone of fatty acid amide signaling in the body. By regulating the rate of degradation, FAAH ensures that the biological effects of this compound are spatially and temporally controlled. researchgate.net

| Pathway | Process | Key Precursor(s) | Key Enzyme(s) | Final Product(s) |

|---|---|---|---|---|

| Biosynthesis | PAM-Mediated Synthesis | Oleoylglycine | Peptidylglycine Alpha-Amidating Monooxygenase (PAM) | This compound, Glyoxylate |

| Biosynthesis | Cytochrome c-Mediated Amidation | Oleic Acid, Coenzyme A, Ammonia | Cytochrome c (Proposed) | This compound |

| Catabolism | FAAH-Mediated Degradation | This compound | Fatty Acid Amide Hydrolase (FAAH) | Oleic Acid, Ammonia |

Transport, Distribution, and Cellular Uptake Mechanisms of this compound

The journey of this compound, a bioactive lipid amide, from its site of synthesis or absorption to its target tissues is a complex process governed by specific transport and uptake mechanisms. Understanding these pathways is crucial for elucidating its physiological and pathological roles. This section details the mechanisms of its transport in the plasma, its absorption in the intestine, and its subsequent distribution throughout various biological systems.

Plasma Transport Mechanisms: Albumin Complexation

Once in the bloodstream, the hydrophobic nature of this compound necessitates a carrier protein for efficient transport through the aqueous environment of the plasma. Research has identified serum albumin as the primary transport protein for this fatty acid amide.

Studies have shown that this compound is predominantly transported via the portal vein, where it forms a complex with albumin. semanticscholar.org This binding is a critical step, as it not only solubilizes this compound but also protects it from rapid metabolism and clearance, thereby prolonging its circulatory half-life. The interaction between this compound and albumin is an endothermic reaction, with an apparent dissociation constant (Kd) of 4.4 μM, indicating a strong binding affinity. semanticscholar.org This complexation allows for the efficient distribution of this compound to various tissues and organs where it can exert its biological effects.

Key Parameters of this compound and Albumin Interaction

| Parameter | Description | Value/Finding | Source |

|---|---|---|---|

| Primary Transport Protein | The main carrier protein for this compound in the blood plasma. | Albumin | semanticscholar.org |

| Transport Pathway | The primary vascular route for absorbed this compound. | Portal Vein | semanticscholar.org |

| Binding Reaction | The thermodynamic nature of the interaction between this compound and albumin. | Endothermic | semanticscholar.org |

| Apparent Dissociation Constant (Kd) | A measure of the binding affinity between this compound and albumin. | 4.4 μM | semanticscholar.org |

Intestinal Absorption and CD36-Mediated Uptake

The initial step in the systemic availability of orally ingested or endogenously synthesized this compound in the gut is its absorption across the intestinal epithelium. Evidence points to the involvement of the scavenger receptor CD36, also known as fatty acid translocase, in the cellular uptake of this lipid molecule.

Research utilizing intestinal epithelial Caco-2 cells has demonstrated that the uptake of this compound is inhibited by CD36 inhibitors. semanticscholar.org This suggests a direct role for this receptor in facilitating the transport of this compound across the cell membrane. Furthermore, it has been observed that this compound can decrease the level of CD36 on the cell surface, indicating a potential regulatory feedback mechanism. semanticscholar.org Once inside the intestinal cells, this compound can be degraded by the enzyme fatty acid amide hydrolase (FAAH). Inhibition of FAAH has been shown to increase the transepithelial transport of this compound, leading to higher concentrations in the plasma. semanticscholar.org

Role of CD36 in this compound Intestinal Absorption

| Component | Function/Observation | Significance | Source |

|---|---|---|---|

| CD36 Receptor | Mediates the uptake of this compound into intestinal epithelial cells. | A key transporter for intestinal absorption. | semanticscholar.org |

| CD36 Inhibitor | Blocks the uptake of this compound. | Confirms the role of CD36 in the uptake process. | semanticscholar.org |

| This compound Effect on CD36 | Decreases the cell surface level of CD36. | Suggests a potential feedback regulation of its own uptake. | semanticscholar.org |

| Fatty Acid Amide Hydrolase (FAAH) | Degrades this compound intracellularly. | Regulates the bioavailability of absorbed this compound. | semanticscholar.org |

Distribution in Biological Systems

Following its absorption and transport in the bloodstream, this compound is distributed to various tissues and organs throughout the body. Its lipophilic nature allows it to cross cell membranes and accumulate in different biological compartments. The distribution of this compound is not uniform, with concentrations varying significantly between different tissues.

The central nervous system (CNS) is a primary site of this compound accumulation and action. It was first identified in the cerebrospinal fluid of sleep-deprived cats. nih.gov Quantitative analysis in rats has determined resting physiological levels in the cerebrospinal fluid to be approximately 170 nM, with levels rising to around 450 nM following sleep deprivation. nih.gov In rat plasma, the concentration has been measured at 9.9 ng/ml. semanticscholar.org Studies in humans have reported a plasma concentration range of 20-250 ng/mL. frontiersin.org

While comprehensive quantitative data across a wide range of tissues is limited, the presence of fatty acid amide hydrolase (FAAH), the enzyme that degrades this compound, is widely distributed in the rat CNS, with prominent signals in the neocortex, hippocampus, amygdala, and cerebellum, suggesting these are key sites of this compound activity and turnover. nih.gov Its cardiovascular effects also point to its distribution to vascular tissues. nih.gov The biosynthesis of this compound is thought to be primarily localized within brain microglia. frontiersin.org

Concentration of this compound in Various Biological Fluids

| Biological Fluid | Species | Condition | Concentration | Source |

|---|---|---|---|---|

| Cerebrospinal Fluid | Rat | Resting | ~170 nM | nih.gov |

| Cerebrospinal Fluid | Rat | Sleep-Deprived | ~450 nM | nih.gov |

| Plasma | Rat | Normal | 9.9 ng/ml | semanticscholar.org |

| Plasma | Human | Normal | 20-250 ng/mL | frontiersin.org |

Molecular Mechanisms of Action and Receptor Interactions

Interaction with Neurotransmitter Systems

The compound's ability to modulate different receptor systems underscores its potential role in regulating a variety of physiological processes. nih.govnmppdb.com.ng

9-Octadecenamide acts as an allosteric modulator of several serotonin (B10506) receptors, meaning it binds to a site on the receptor that is different from the primary (orthosteric) binding site for serotonin (5-HT). nih.gov This interaction can either enhance or inhibit the receptor's response to serotonin.

Research has shown that this compound is a positive allosteric modulator of the 5-HT1A, 5-HT2A, and 5-HT2C receptors. wikipedia.orgnih.gov In studies using rat P11 cells, which naturally express the 5-HT2A receptor, oleamide (B13806) was found to significantly potentiate the phosphoinositide hydrolysis induced by serotonin. pnas.org This potentiation indicates that this compound enhances the signal transduction of these receptors upon activation by their endogenous ligand. The modulation of these receptors, which are widely distributed in the central nervous system, is implicated in the regulation of mood, cognition, and learning. nih.gov

| Receptor Subtype | Type of Modulation | Effect on Signaling |

| 5-HT1A | Positive Allosteric Modulator | Potentiation of serotonin-induced signaling |

| 5-HT2A | Positive Allosteric Modulator | Potentiation of serotonin-induced phosphoinositide hydrolysis |

| 5-HT2C | Positive Allosteric Modulator | Potentiation of serotonin-induced signaling |

In contrast to its effects on the 5-HT1A and 5-HT2A/2C receptors, this compound acts as a negative allosteric modulator or inhibitor of the 5-HT7 receptor. wikipedia.orgnih.gov In HeLa cells engineered to express the 5-HT7 receptor, oleamide was observed to inhibit the increase in cyclic AMP (cAMP) accumulation induced by serotonin. pnas.org A Schild analysis confirmed the allosteric nature of this interaction, as the shift in the affinity of [3H]5-HT for the receptor reached a plateau, a characteristic that distinguishes it from competitive inhibitors. nih.gov This inhibitory action on the 5-HT7 receptor, which is involved in regulating sleep-wake cycles, is thought to be one of the mechanisms behind oleamide's sleep-inducing properties. nih.gov

| Receptor Subtype | Type of Modulation | Effect on Signaling |

| 5-HT7 | Negative Allosteric Modulator | Inhibition of serotonin-induced cAMP accumulation |

This compound also interacts with the endocannabinoid system, a crucial neuromodulatory system involved in a wide range of physiological processes.

The direct interaction of this compound with the cannabinoid receptor 1 (CB1) has been a subject of scientific debate. bionity.com Some in-vitro studies have suggested that it can act as a full agonist at the CB1 receptor, albeit with a relatively low affinity. wikipedia.orghmdb.ca However, the physiological relevance of this direct binding is questioned due to the low affinity and uncertainties about its in-vivo concentrations. wikipedia.org Therefore, classifying oleamide as a classical endocannabinoid remains controversial. bionity.com

A more widely accepted mechanism for this compound's effects on the cannabinoid system is through the inhibition of the enzyme fatty acid amide hydrolase (FAAH). wikipedia.orgnmppdb.com.ng FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382). nih.govoup.com By acting as a substrate for FAAH, this compound can competitively inhibit the breakdown of anandamide. wikipedia.org This inhibition leads to an increase in the levels and duration of action of anandamide, thereby enhancing endocannabinoid signaling. researchgate.net This indirect mechanism is believed to contribute significantly to the hypnotic and other behavioral effects of oleamide. bionity.com The inhibition of FAAH is a therapeutic strategy being explored for various conditions, as it can augment the body's own endocannabinoid signaling without the side effects associated with direct CB1 receptor agonists. pnas.orgresearchgate.net

| Compound/Enzyme | Interaction | Consequence |

| This compound & FAAH | Competitive Inhibition | Increased levels of anandamide |

| Anandamide & CB1 Receptor | Agonism | Enhanced endocannabinoid signaling |

Cannabinoid System Interactions

CB2 Receptor-Mediated Effects

This compound, also known as oleamide, demonstrates complex interactions with the cannabinoid receptor type 2 (CB2). While some studies suggest it has a limited direct binding affinity for the CB2 receptor, its effects are, in part, mediated through this receptor. For instance, in HEK-293T cells expressing human CB2 receptors, oleamide at a concentration of 100 µM inhibited the binding of a full CB receptor agonist by only 42.5%. caymanchem.comcaymanchem.com However, the anti-inflammatory effects of oleamide in BV2 murine microglial cells were blocked by a specific CB2 receptor antagonist, AM630. nih.govresearchgate.net This suggests that oleamide's anti-inflammatory action, including the inhibition of nitric oxide and prostaglandin (B15479496) E2 production, is dependent on CB2 receptor activation. nih.govresearchgate.net

Further research has indicated that the neuroprotective effects of oleamide against certain types of neuronal damage are partially dependent on CB2 receptor stimulation. researchgate.netresearchgate.net In studies on rat mesenteric resistance arteries, a CB2 receptor antagonist, AM630, did not affect the vasodilation induced by oleamide, suggesting that CB2 receptors are not primarily involved in this particular physiological response in this tissue. nih.govnih.gov The seemingly contradictory findings highlight the tissue-specific and context-dependent nature of oleamide's interaction with the CB2 receptor.

TRPV1 Receptor Activation

This compound is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain sensation and thermoregulation. researchgate.netnih.gov The activation of TRPV1 by oleamide contributes to some of its physiological effects. For example, in rat mesenteric resistance arteries, the vasodilatory response to oleamide was attenuated by the TRPV1 antagonist capsazepine, indicating the involvement of this receptor. nih.govnih.gov This suggests that TRPV1 receptors contribute to the vascular effects of oleamide. nih.gov

The interaction between oleamide and TRPV1 is also implicated in its neuroprotective and metabolic signaling roles. researchgate.netfrontiersin.org The activation of TRPV1 is a complex process that can be influenced by various lipids, and oleamide is one of several endogenous lipids that can modulate its function. frontiersin.org

Enzyme Modulation and Functional Consequences

Peptidylglycine Alpha-Amidating Monooxygenase (PAM) Regulation

The biosynthesis of this compound is hypothesized to involve the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). researchgate.netnih.gov PAM is a bifunctional enzyme that catalyzes the C-terminal amidation of peptides. uniprot.orguniprot.org The proposed pathway involves the conversion of oleoylglycine to oleamide by PAM. nih.govresearchgate.net This suggests that the regulation of PAM activity could directly influence the endogenous levels of oleamide. However, studies have also shown that oleoylglycine itself can have biological effects independent of its conversion to oleamide, and that increasing the availability of oleoylglycine does not necessarily lead to an increase in oleamide biosynthesis. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govpnas.orgeurekaselect.com FAAH is a serine hydrolase that breaks down various fatty acid amides, including the endocannabinoid anandamide. nih.govpnas.orgeurekaselect.com By inhibiting FAAH, the levels of endogenous oleamide and other fatty acid amides can be increased, potentiating their biological effects. nih.govbionity.com This mechanism is often referred to as an "entourage effect," where non-agonist compounds can enhance the activity of active molecules by preventing their degradation. researchgate.net

The development of potent and selective FAAH inhibitors has been a significant area of research. nih.govacs.orggoogle.com Trifluoromethyl ketone analogs of oleamide have been shown to be potent inhibitors of FAAH. nih.gov The inhibition of FAAH not only increases oleamide levels but also affects the levels of other signaling lipids, leading to a broad range of physiological responses, including analgesic and anti-inflammatory effects. pnas.org

Choline (B1196258) Acetyltransferase Activity Modulation

Research has shown that this compound can enhance the activity of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. researchgate.netmdpi.comoup.com In vitro studies using methanolic extracts from Zizyphus jujuba, which contains oleamide, demonstrated a significant activatory effect on ChAT. researchgate.netoup.comtandfonline.comcapes.gov.br Isolated oleamide itself showed a 65% activation effect on the enzyme. researchgate.netoup.comtandfonline.comcapes.gov.br This modulation of ChAT activity is believed to contribute to the cognitive-enhancing effects of oleamide observed in some studies. researchgate.netmdpi.comoup.com The enhancement of cholinergic signaling is a key mechanism through which oleamide may exert its neuroprotective effects. mdpi.com

Human Monoamine Oxidase B (hMAO B) Inhibition

This compound has been identified as an inhibitor of human monoamine oxidase B (hMAO B). nih.govresearchgate.net MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative diseases. While the precise inhibitory concentration (IC50) of oleamide on hMAO-B is not consistently reported across all studies, its potential to modulate this enzyme suggests another pathway through which it may exert its neurological effects.

Research Findings on this compound

| Receptor/Enzyme | Interaction Type | Key Findings | References |

| CB2 Receptor | Partial Agonist / Modulator | Inhibited binding of a full CB agonist by 42.5% at 100 µM. caymanchem.comcaymanchem.com Anti-inflammatory effects in microglia are blocked by a CB2 antagonist. nih.govresearchgate.net | caymanchem.comcaymanchem.comnih.govresearchgate.netresearchgate.netresearchgate.net |

| TRPV1 Receptor | Activator | Contributes to vasodilation in rat mesenteric arteries. nih.govnih.gov Implicated in neuroprotective and metabolic signaling. researchgate.netnih.govfrontiersin.org | researchgate.netnih.govnih.govnih.govfrontiersin.org |

| PAM | Substrate (Hypothesized) | Proposed to synthesize oleamide from oleoylglycine. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.netnih.gov |

| FAAH | Substrate / Inhibitor | Primary enzyme for oleamide degradation. nih.govpnas.orgeurekaselect.com Inhibition of FAAH increases endogenous oleamide levels. nih.govbionity.com | researchgate.netnih.govpnas.orgeurekaselect.combionity.comacs.orggoogle.com |

| Choline Acetyltransferase | Activator | Showed a 65% activation effect in vitro. researchgate.netoup.comtandfonline.comcapes.gov.br Enhances cholinergic signaling. mdpi.com | researchgate.netmdpi.comoup.comtandfonline.comcapes.gov.br |

| hMAO B | Inhibitor | Identified as an inhibitor of this enzyme. nih.govresearchgate.net | nih.govresearchgate.net |

Intracellular Signaling Cascades

This compound, also known as oleamide, demonstrates significant modulatory effects on several key intracellular signaling cascades that are central to cellular responses like inflammation and proliferation.

This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process. researchgate.net In studies using BV2 murine microglial cells and RAW264.7 murine macrophages, pretreatment with oleamide significantly suppressed lipopolysaccharide (LPS)-induced inflammatory responses. researchgate.netresearchgate.net The mechanism involves preventing the nuclear translocation of NF-κB, which is achieved by suppressing the phosphorylation of its inhibitory protein, IκB-α. researchgate.net This inhibition of NF-κB activation leads to a downstream reduction in the production of various pro-inflammatory mediators. mdpi.com For instance, oleamide curtails the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. researchgate.netresearchgate.net Consequently, the secretion of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is markedly inhibited. researchgate.netmdpi.com

| Mediator/Protein | Effect of this compound | Cell Model | Reference |

|---|---|---|---|

| NF-κB Nuclear Translocation | Inhibited | BV2 Microglia, RAW264.7 Macrophages | researchgate.net |

| IκB-α Phosphorylation | Suppressed | BV2 Microglia | researchgate.net |

| iNOS Expression | Inhibited | BV2 Microglia, RAW264.7 Macrophages | researchgate.netresearchgate.net |

| COX-2 Expression | Inhibited | BV2 Microglia, RAW264.7 Macrophages | researchgate.netresearchgate.net |

| Nitrite (NO) Production | Suppressed | BV2 Microglia, RAW264.7 Macrophages | researchgate.netresearchgate.net |

| Prostaglandin E2 (PGE2) | Suppressed | RAW264.7 Macrophages | researchgate.net |

| TNF-α, IL-1β, IL-6 | Inhibited | RAW264.7 Macrophages | researchgate.netmdpi.com |

This compound has been observed to reduce the accumulation of Reactive Oxygen Species (ROS). researchgate.net ROS are highly reactive chemical species formed from oxygen, and their overproduction can lead to oxidative stress, a condition that damages cellular structures like DNA, lipids, and proteins. wikipedia.orgfrontiersin.org In studies on LPS-stimulated BV2 microglia, oleamide was shown to inhibit ROS accumulation. researchgate.netnih.gov This antioxidant activity is an important component of its anti-inflammatory effects, as ROS can act as signaling molecules that trigger and amplify inflammatory pathways. researchgate.netmdpi.com

Gap Junction Communication Modulation

This compound is a potent and selective modulator of gap junction communication. nih.gov Gap junctions are specialized intercellular channels that allow for the direct passage of small molecules and ions between adjacent cells, enabling metabolic and electrical coupling. nih.gov Oleamide has been found to potently and selectively block this form of communication in rat glial cells by closing gap junction channels. nih.govjmb.or.kr

This inhibitory effect is highly specific; for example, oleamide blocks dye transfer through gap junctions without altering mechanically stimulated calcium wave transmission in the same glial cells. nih.gov This distinguishes it from other gap junction inhibitors like heptanol, which block both pathways. nih.gov The primary gap junction protein expressed in these glial cells is connexin 43 (Cx43). nih.gov The action of oleamide is structure-dependent, with the primary amide functionality and the cis-double bond at the ninth carbon position being key features for its inhibitory activity. nih.gov

| Compound | Effect on Glial Cell Dye Coupling | Reference |

|---|---|---|

| This compound (Oleamide) | Potent inhibitor | nih.gov |

| trans-9-Octadecenamide (trans-oleamide) | No effect | nih.gov |

| Oleic acid | No effect | nih.gov |

| cis-8-Octadecenamide | Significant inhibitor (less potent than oleamide) | nih.gov |

| cis-11-Octadecenamide | Inhibitor (less potent than oleamide) | nih.gov |

| Oleyl ethanolamide | Significant inhibitor (less potent than oleamide) | nih.gov |

Influence on Peroxisome Proliferator-Activated Receptor-alpha (PPARα) Dependent Pathways

This compound has been identified as an endogenous ligand for the Peroxisome Proliferator-Activated Receptor-alpha (PPARα). researchgate.net PPARα is a ligand-activated transcription factor that plays a key role in regulating lipid metabolism and energy homeostasis. nih.govmdpi.com Mass spectrometric analysis has detected this compound in mouse hippocampal nuclear extracts, confirming its presence in the brain. researchgate.net

Upon binding, this compound activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR) to regulate the expression of target genes. researchgate.netmdpi.com Studies have shown that this activation by oleamide can upregulate the synaptic function of hippocampal neurons. researchgate.net Site-directed mutagenesis has further revealed that the amino acid residues Y464 and Y314 within the PPARα protein are involved in binding these hippocampal ligands. researchgate.net This interaction highlights a crucial pathway through which this compound can influence neuronal plasticity and function. researchgate.net

Effects on Doublecortin Expression and Neurogenesis Research

A significant finding in neurogenesis research is the effect of this compound on the expression of Doublecortin (DCX). nih.govnih.gov DCX is a microtubule-associated protein that is considered a central biomarker for ongoing hippocampal neurogenesis, as it is transiently expressed in newly generated and migrating immature neurons. nih.govresearchgate.net

Research has shown that this compound directly upregulates the transcription of the DCX gene in hippocampal progenitor cells. nih.govnih.gov This effect is mediated through its role as a PPARα agonist, with studies identifying DCX as a new transcriptional target of PPARα. nih.govnih.govresearchgate.net In experiments using hippocampal progenitor cells from wild-type mice, treatment with this compound stimulated the differentiation process. nih.govnih.gov Conversely, this effect was absent in cells from PPARα-null mice, but could be restored by reintroducing the PPARα gene, confirming that the pathway is PPARα-dependent. nih.govnih.gov These findings indicate that this compound directly controls the expression of DCX, suggesting a role in stimulating hippocampal neurogenesis. nih.gov

Biological Roles in Experimental Models and Systems

Neurophysiological Research Models

9-Octadecenamide has been shown to exert significant effects on several neurological functions in various animal models. These effects are primarily related to the regulation of sleep, pain perception, and body temperature.

One of the most well-documented roles of this compound is its ability to induce sleep. It has been observed to accumulate in the cerebrospinal fluid of sleep-deprived animals. wikipedia.orgnih.govnih.gov Studies in rats have demonstrated that administration of oleamide (B13806) can induce physiological sleep. nih.govresearchgate.netbionity.com

Research indicates that oleamide's sleep-inducing effects may be mediated through its interaction with multiple neurotransmitter systems. wikipedia.orgbionity.com For instance, some studies suggest that it enhances non-rapid eye movement (NREM) sleep and reduces the time it takes to fall asleep. researchgate.netresearchgate.net The hypnotic effects of oleamide are thought to be linked to the cannabinoid receptor CB1, as the administration of a CB1 receptor antagonist has been shown to inhibit its sleep-inducing properties. researchgate.netoup.com

Table 1: Effects of this compound on Sleep Parameters in Rats

| Parameter | Effect Observed | Experimental Model |

|---|---|---|

| Sleep Latency | Shortened | Rats |

| Slow-Wave Sleep 2 | Increased | Rats |

| Total Sleep Time | Increased | Mice |

| NREM Sleep | Increased | Rats |

Beyond its role in sleep, this compound has demonstrated analgesic, or pain-relieving, properties in several experimental models. researchgate.netontosight.aiscience.govscience.gov This suggests its potential involvement in the body's natural pain modulation pathways. The analgesic effects of oleamide are believed to be at least partially mediated by cannabinoid receptors, as evidenced by studies where its pain-relieving action was blocked by a CB1 receptor antagonist. nottingham.ac.uk

Investigations into the physiological effects of this compound have revealed its ability to influence body temperature. researchgate.netscience.govscience.govnih.gov Systemic administration of oleamide in rats has been shown to induce hypothermia, a decrease in core body temperature, in a dose-dependent manner. researchgate.net Interestingly, this thermoregulatory effect does not appear to be directly linked to its sleep-inducing properties. researchgate.net While the precise mechanisms are still under investigation, it has been proposed that oleamide may induce hypothermia through a pathway independent of the 5-HT7 receptor. pnas.org

Table 2: Thermoregulatory Effects of this compound in Rodents

| Experimental Model | Effect on Body Temperature | Dose-Dependent? |

|---|---|---|

| Rats | Decrease (Hypothermia) | Yes |

| Mice | Decrease (Hypothermia) | Yes |

Anti-inflammatory Research

In addition to its neurophysiological roles, this compound has been shown to possess significant anti-inflammatory properties in various in vitro experimental systems. nih.govresearchgate.net These studies have primarily focused on its ability to modulate the activity of microglial cells and inhibit the expression of key inflammatory enzymes.

Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. researchgate.netmdpi.com Research using BV2 murine microglial cells has shown that this compound can suppress the activation of these cells when stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. nih.govnih.govresearchgate.net Specifically, oleamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.govresearchgate.netmdpi.com This inhibitory effect appears to be mediated, at least in part, through the CB2 receptor. researchgate.net Furthermore, oleamide has been observed to suppress the expression of pro-inflammatory molecules like inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β) in LPS-stimulated microglial cells, while increasing the levels of anti-inflammatory markers. researchgate.net It has also been shown to enhance the phagocytic activity of microglia, which is crucial for clearing cellular debris. researchgate.netresearchgate.net

A key aspect of this compound's anti-inflammatory action is its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.netscience.gov These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. nih.govresearchgate.net In studies with LPS-stimulated BV2 microglial cells and RAW264.7 murine macrophages, oleamide has been shown to inhibit the production of NO and prostaglandin (B15479496) E2 by suppressing the expression of both iNOS and COX-2. researchgate.netscience.govnih.govresearchgate.net This suppression of iNOS and COX-2 expression is a direct consequence of the inhibition of the NF-κB signaling pathway. nih.govresearchgate.netnih.gov

Table 3: Anti-inflammatory Effects of this compound in vitro

| Cell Line | Inflammatory Stimulus | Inhibited Molecules | Signaling Pathway Affected |

|---|---|---|---|

| BV2 Microglia | Lipopolysaccharide (LPS) | iNOS, COX-2, NO, Prostaglandin E2 | NF-κB |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS, COX-2, NO, Prostaglandin E2, TNF-α, IL-1β, IL-6 | NF-κB, MAPKs (ERK1/2, JNK) |

Metabolic Regulation Studies

This compound, also known as oleamide, has been the subject of various studies to determine its role in metabolic regulation. Research, particularly in animal models, has highlighted its potential as a bioactive agent influencing lipid levels.

Hypolipidemic Effects in Animal Models

Investigations using animal models have demonstrated the potent hypolipidemic activity of this compound. researchgate.netfuture4200.com A key study utilized male Syrian hamsters to examine the effects of chemically synthesized oleamide on lipid profiles. researchgate.netfuture4200.com The findings from this research indicated that this compound is a powerful hypolipidemic agent. researchgate.net It has been identified as a major bioactive compound in the essential oil of mountain celery seeds, which was previously reported to have strong hypolipidemic bioactivity. researchgate.netfuture4200.com The compound is thought to regulate lipid metabolism, potentially by acting as an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor. researchgate.net

Impact on Serum Lipid Profiles (TG, TC, LDL-C)

Consistent with its hypolipidemic effects, this compound has been shown to significantly alter serum lipid profiles. In animal studies, its administration led to a notable decrease in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). researchgate.netresearchgate.net The reduction in the ratio of LDL-C to high-density lipoprotein cholesterol (HDL-C) was also observed. researchgate.net However, the research indicated no significant effect on the levels of serum HDL-C. researchgate.netfuture4200.com These findings suggest a targeted action on specific components of the serum lipid profile. researchgate.netresearchgate.net

Table 1: Effect of this compound on Serum Lipid Profiles in Animal Models An interactive data table summarizing the observed effects.

| Lipid Parameter | Observed Effect | Source |

| Triglycerides (TG) | Decrease | researchgate.netresearchgate.net |

| Total Cholesterol (TC) | Decrease | researchgate.netresearchgate.net |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Decrease | researchgate.netresearchgate.net |

| High-Density Lipoprotein Cholesterol (HDL-C) | No significant change | researchgate.net |

| LDL-C/HDL-C Ratio | Decrease | researchgate.net |

Hepatic Lipid Metabolism Research

The liver is a central organ in lipid metabolism, and research has explored the influence of this compound on hepatic lipid content. frontiersin.org Studies have shown that the compound effectively reduces hepatic triglyceride levels in animal models. researchgate.netfuture4200.com However, similar to its effect on serum cholesterol, it did not significantly alter hepatic total cholesterol content. researchgate.net The mechanism is linked to the regulation of pathways involved in lipid accumulation and disposal, such as fatty acid uptake, synthesis, and oxidation. frontiersin.org Some in vitro research suggests that this compound may activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism. thegoodscentscompany.com

Antimicrobial and Antioxidant Activity Research

Beyond metabolic regulation, this compound has been investigated for its potential antimicrobial and antioxidant properties, often as a component of plant or algal extracts.

Antimicrobial Activity Several studies have identified this compound as a compound with antimicrobial activity. journal-jop.orgajol.info It has been found in extracts of the marine algae Skeletonema costatum and Chaetoceros spp., where it was the major constituent and believed to contribute to their antimicrobial properties against various clinical isolates. ajol.info Similarly, it was identified in an extract of Euphorbia paralias, which demonstrated significant action against Gram-positive bacteria and Candida albicans. journal-jop.org Other sources also report its antibacterial effects. researchgate.net

Antioxidant Activity The antioxidant capacity of this compound is a subject of some debate in the scientific literature. Several analyses of plant and algal extracts have identified this compound as a component and have attributed antioxidant properties to the extract as a whole. mdpi.comresearchgate.netpan.olsztyn.pl For instance, volatile oils from Coreopsis cultivars containing high percentages of (Z)-9-octadecenamide were reported to have strong antioxidant properties. mdpi.com Extracts of Achillea filipendulina, which also contain the compound, showed significant antioxidant scavenging activity in DPPH and hydrogen peroxide assays. researchgate.net

In contrast, a study focusing specifically on chemically synthesized this compound found that it exhibited only poor antioxidative activity. future4200.com This research concluded that the potent antioxidant effects observed in the original essential oil from mountain celery seeds were likely due to a different coexisting component, possibly γ-selinene. future4200.com This suggests that while this compound is often present in extracts with antioxidant activity, it may not be the primary driver of this effect.

Cellular Apoptosis Studies

Research has indicated that this compound is involved in the process of programmed cell death, or apoptosis. Studies on cancer cell lines have shown that it can trigger apoptotic pathways. In one study, a butanol extract from Portunus segnis muscle, containing this compound, induced apoptosis in colon cancer (HT-29) cells. areeo.ac.ir The mechanism involved a significant increase in reactive oxygen species (ROS) production, which in turn led to the activation of caspases-3/7 and -9, confirming the involvement of a mitochondrial-mediated apoptosis pathway. areeo.ac.ir

Further evidence suggests that this compound can act on mitochondria to facilitate apoptosis. researchgate.net It is reported to act via the gap junction protein connexin 43 (Cx43) to increase the secretion of cytochrome c, a key pro-apoptotic agent, thereby accelerating the apoptotic process. researchgate.net Another study showed that an aqueous bulb extract of Drimia maritima, which contains (Z)-9-Octadecenamide, was able to induce both early and late cell apoptosis in colorectal cancer cell lines in a concentration-dependent manner, an effect linked to the generation of intracellular ROS. mdpi.com

Natural Occurrence and Bioproduction in Research

Endogenous Presence in Mammalian Systems

9-Octadecenamide is an endogenous molecule in mammals, meaning it is produced within the body. It has been detected in several key biological fluids and secretions, highlighting its potential physiological roles.

Human Plasma and Cerebrospinal Fluid

The initial discovery of this compound in a mammalian system was in human plasma. arvojournals.orgresearchgate.net Subsequent research identified its presence in the cerebrospinal fluid of sleep-deprived cats, leading to investigations into its role as a signaling molecule. researchgate.netnih.govnih.govwikipedia.org This fatty acid amide is involved in several biological and behavioral processes, including the regulation of sleep. nih.govwikipedia.org

Meibomian Gland Secretions

A significant finding has been the identification of this compound as a predominant component of human meibomian gland secretions, also known as meibum. arvojournals.orgnih.gov The meibomian glands, located in the eyelids, secrete lipids that form the outer layer of the tear film, which is crucial for preventing evaporation and maintaining ocular surface health. arvojournals.orgeyeworld.orgnih.gov Mass spectrometry analysis of meibum has revealed that oleamide (B13806) is a major constituent. arvojournals.orgnih.gov The presence of this compound and other fatty acid amides in tear film suggests potential roles in ocular surface signaling and the maintenance of tear film stability. arvojournals.orgnih.gov

Table 1: Other Fatty Acid Amides Identified in Human Meibomian Gland Secretions

| Compound | Molecular Formula |

|---|---|

| Myristamide | C14H29NO |

| Palmitamide | C16H33NO |

| Stearamide | C18H37NO |

| Erucamide | C22H43NO |

This table is based on findings from a study on the composition of meibomian gland secretions. arvojournals.orgnih.gov

Botanical Sources and Phytochemical Research

This compound is not limited to mammalian systems; it is also found in a variety of plant species. Phytochemical research has identified this compound in different parts of plants, indicating its widespread distribution in the plant kingdom.

Identification in Various Plant Species

Research has documented the presence of (Z)-9-Octadecenamide in a range of plants. Gas chromatography-mass spectrometry (GC-MS) analysis has been a key technique in identifying this compound in plant extracts. Some of the plant species where this compound has been detected include:

Coreopsis cultivars: Studies on different cultivars of Coreopsis, a flowering plant, have shown that (Z)-9-octadecenamide is a major volatile compound, particularly in the "golden ring" and "pumpkin pie" cultivars. mdpi.com

Parkia platycephala : This compound has been detected in both the leaf and seed extracts of this plant species. academicjournals.org

Annona reticulata : Analysis of leaf extracts from this plant has also revealed the presence of (Z)-9-octadecenamide. nih.gov

*Artocarpus_ species : The main phytochemical in the hexane (B92381) extracts of the leaves of three Artocarpus species was identified as (Z)-9-octadecenamide. scienceasia.org

*Cryptotaenia japonica_ (Mountain Celery) : A significant amount of this compound was found in the essential oil of mountain celery seeds. future4200.comacs.org

*Vigna radiata_ (Mung Bean) : This compound was found to be commonly present in mung bean plants, particularly under heavy metal stress, suggesting a role in detoxification. plos.org

Pachira aquatica : The essential oil from the leaves of this plant contains this compound as a major component. cropj.com

Chenopodium murale : Leaf extracts have been found to contain (Z)-9-Octadecenamide. cabidigitallibrary.org

*Vitis vinifera_ (Grape) : Grape seed oil has been shown to contain this compound. athenaeumpub.com

Gmelina arborea : Thermal methanolic processing of the leaves of this tree has yielded this compound. ump.edu.my

Distribution in Plant Parts (e.g., Seeds, Leaves)

The distribution of this compound varies among different parts of a plant. For instance, in Parkia platycephala, it is present in both the leaves and seeds, with a higher concentration noted in the ethanolic extract of the seeds. academicjournals.org In Coreopsis cultivars, the flowers are the primary source of the volatile oil containing this compound. mdpi.com In Artocarpus species and Annona reticulata, the leaves have been the focus of analysis. nih.govscienceasia.org The seeds of Cryptotaenia japonica and Vitis vinifera are particularly rich in this compound. future4200.comacs.orgathenaeumpub.com

Table 2: Plant Sources and Parts Containing this compound

| Plant Species | Part(s) Containing this compound |

|---|---|

| Coreopsis cultivars ("golden ring", "pumpkin pie") | Flowers mdpi.com |

| Parkia platycephala | Leaves, Seeds academicjournals.org |

| Annona reticulata | Leaves nih.gov |

| Artocarpus species | Leaves scienceasia.org |

| Cryptotaenia japonica (Mountain Celery) | Seeds future4200.comacs.org |

| Vigna radiata (Mung Bean) | Whole Plant plos.org |

| Pachira aquatica | Leaves cropj.com |

| Chenopodium murale | Leaves cabidigitallibrary.org |

| Vitis vinifera (Grape) | Seeds athenaeumpub.com |

| Gmelina arborea | Leaves ump.edu.my |

This table summarizes various plant species and the specific parts identified to contain this compound based on phytochemical research.

Microbial Production and Biotransformation Studies

The production of this compound is not exclusive to plants and animals; microorganisms are also capable of synthesizing this compound. Research in this area has focused on identifying microbial strains that can produce oleamide and understanding the processes involved.

A screening program of soil microorganisms led to the identification of a Streptomyces species, designated KK90378, that produces oleamide. researchgate.netjmb.or.kr This discovery opened up the possibility of developing a biological production method for this functional lipid. The production of oleamide by Streptomyces sp. KK90378 was confirmed through spectrophotometric analysis after a series of purification steps. researchgate.netjmb.or.kr

Furthermore, studies on the fungus Diaporthe schini have shown that it produces this compound as one of its main metabolites during submerged fermentation. nih.gov This finding suggests that various microorganisms could be a promising source for the production of this and other bioactive compounds.

Fungal and Bacterial Biosynthesis

This compound, also known as oleamide, has been identified as a metabolite produced by various fungi and bacteria. Research has shown its presence in microbial cultures, suggesting active biosynthesis pathways. For instance, co-culturing certain fungi and bacteria can induce the production of this compound, which has demonstrated inhibitory effects on other microbes. nih.gov

In one study, a strain of Streptomyces sp. (KK90378), isolated from soil, was found to produce oleamide. jmb.or.kr The production was confirmed through various analytical techniques, including GC-MS, by comparing the extracted compound with a standard oleamide. jmb.or.kr Another study identified this compound as one of the principal compounds in the ethyl acetate (B1210297) extract of Streptomyces rochei SUN35, alongside other long-chain fatty acid amides. ekb.eg The biosynthesis in this context is part of the bacterium's secondary metabolism. ekb.eg

Metabolomic analysis of probiotic lactic acid bacteria has also revealed the presence of this compound. semanticscholar.org Specifically, strains of Lactiplantibacillus plantarum isolated from naturally fermented yak yogurt were found to produce significant amounts of oleamide, which contributed to the antifungal activity of the bacterial metabolites. mdpi.com

The proposed biosynthetic pathways for oleamide in biological systems include the enzymatic conversion of oleoylglycine by peptidylglycine alpha-amidating monooxygenase (PAM) or the direct amidation of oleic acid via oleoyl (B10858665) coenzyme A, with cytochrome c utilizing ammonia (B1221849) as the nitrogen source. researchgate.net

Role in Microbial Metabolism

The production of this compound by microorganisms appears to serve various metabolic and signaling functions, including roles in microbial competition and stress response.

In the context of microbial interactions, this compound produced during fungal-bacterial co-cultures has been shown to possess antimicrobial properties. nih.gov For example, metabolites from Lactiplantibacillus plantarum LPP703, with oleamide being a major component, demonstrated potent antifungal activity against several fungal species by damaging their cell membranes. mdpi.com Molecular docking studies suggest that oleamide may interact with key fungal enzymes like lanosterol (B1674476) 14-alpha-demethylase (CYP51), which is crucial for maintaining fungal membrane integrity. mdpi.com

Furthermore, in studies involving plants and associated bacteria, this compound was found to be a commonly present lipid compound in Vigna radiata (mung bean) when subjected to heavy metal stress and inoculated with plant growth-promoting bacteria (PGPB). nih.govplos.org Its presence is suggested to be linked to detoxification processes within the plant, highlighting a potential role in stress mitigation facilitated by microbial partners. nih.govplos.org

Exogenous Sources and Research Contamination Considerations

Migration from Plastic Materials in Laboratory Settings

A significant and often overlooked source of this compound in research settings is its migration from plastic laboratory consumables. researchgate.netresearchgate.netmdpi.comnih.gov Oleamide is widely used as a slip agent and lubricant in the manufacturing of polymers like polypropylene (B1209903) and polyethylene, which are common materials for items such as microfuge tubes, pipette tips, syringe filters, and centrifuge vials. researchgate.netmdpi.comeppendorf.com

Studies have demonstrated that this compound can leach from these plastic materials into various solvents, including water, methanol, and dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net The extent of leaching can be influenced by the type of solvent, contact time, and temperature. researchgate.neteppendorf.com For example, rinsing plastic tubes with DMSO resulted in more pronounced leaching compared to water. researchgate.net

The concentration of leached oleamide can be substantial. For instance, extracts from medicinal and insulin (B600854) syringes were found to contain high levels of oleamide. mdpi.comresearchgate.net This contamination is not limited to plasticware; even glass vial inserts have been identified as a potential source. cambridge.org The presence of this exogenous compound can lead to its mistaken identification as a naturally occurring molecule in biological samples. researchgate.netnih.gov

Migration of this compound from Various Laboratory and Medical Plastics

| Source Material | Contact Liquid/Solvent | Detected Concentration of this compound | Reference |

|---|---|---|---|

| Medicinal Syringes (extract) | Methanol | 7351 ng/mL | mdpi.comresearchgate.net |

| Insulin Syringes (extract) | Methanol | 21,984 ng/mL | mdpi.comresearchgate.net |

| Intravenous (i.v.) Infusion Bottle (leachate) | Food/medicine simulant | 17 ng/mL | mdpi.comresearchgate.net |

| Medicinal Syringes (leachate) | Food/medicine simulant | 12 ng/mL | mdpi.comresearchgate.net |

| Insulin Syringes (leachate) | Food/medicine simulant | 152 ng/mL | mdpi.comresearchgate.net |

Implications for Research Integrity

The contamination of laboratory samples with this compound from external sources poses a significant threat to research integrity. researchgate.netnih.gov The presence of this bioactive compound can lead to the misinterpretation of experimental results, as it may be falsely attributed to be an endogenous component of the sample being analyzed. researchgate.netnih.gov This is particularly problematic because oleamide itself has known biological activities, which can interfere with bioassays. researchgate.netresearchgate.net

For example, leached oleamide has been shown to inhibit human monoamine oxidase-B (hMAO-B), potentially confounding studies on enzyme kinetics. researchgate.net In other instances, extracts from plastic syringes containing oleamide have exhibited pro-inflammatory effects in cellular assays, while pure oleamide showed anti-inflammatory effects, highlighting the complex and unpredictable nature of contamination. researchgate.netnih.gov

This issue has led to erroneous reports in the literature where oleamide, identified in natural extracts, may have actually originated from the labware used during the extraction process. researchgate.net Researchers are therefore urged to be vigilant and to implement control measures to avoid misleading results. researchgate.netnih.gov

To mitigate the risk of contamination, several strategies are recommended:

Analysis of Procedural Blanks : Running solvents and reagents through the entire experimental procedure without the actual sample can help detect the presence of leached contaminants. researchgate.netnih.gov

Careful Selection of Labware : Whenever possible, using glass labware that has been pre-washed with a solvent like ethanol (B145695) can minimize contamination. cambridge.org If plasticware is unavoidable, it should be pre-tested for oleamide leaching. nih.gov

Awareness and Verification : Researchers should be aware of the potential for oleamide contamination and double-check the true source of the compound when it is detected in their samples. researchgate.netnih.gov

The occasional detection of oleamide in human meibum and tear samples has been attributed to contamination from plasticizers found in labware and organic solvents, rather than being an endogenous component. nih.gov This underscores the pervasive nature of this contaminant and the importance of rigorous experimental controls.

Compound List

Synthetic Chemistry and Derivatization for Research Applications

Chemical Synthesis Methodologies

Chemical synthesis provides a reliable and scalable route to high-purity 9-Octadecenamide. The primary methods involve the formation of an amide bond from oleic acid or its derivatives.

A prevalent method for synthesizing this compound begins with the activation of the carboxylic acid group of 9(Z)-octadecenoic acid (oleic acid). One common approach involves converting oleic acid into an acyl chloride intermediate. This is typically achieved by reacting oleic acid with a chlorinating agent like oxalyl chloride in a suitable solvent such as ethylene dichloride. The resulting oleoyl (B10858665) chloride is then subjected to ammonolysis, where it reacts with an ammonia (B1221849) source to form the final amide product, this compound. acs.orgfuture4200.com

Another synthetic strategy involves the direct reaction of oleic acid with urea (B33335) in the presence of a catalyst, such as aluminum chloride. ijnc.ir In this process, urea serves as the source of ammonia, and the reaction is driven by heat. This method offers the advantage of avoiding the use of gaseous ammonia and can be performed at atmospheric pressure. ijnc.ir The reaction mechanism is proposed to involve the protonation of urea by oleic acid, followed by the transfer of an NH2 group to the carboxylate anion, yielding this compound, carbon dioxide, and ammonia. ijnc.ir

The ester-ammonia route, which involves reacting a fatty acid ester with ammonia, is less commonly used for practical synthesis due to requirements for harsh reaction conditions, such as high temperatures and long reaction times, which can lead to low yields. semanticscholar.org

Achieving high yield and purity is critical for obtaining research-grade this compound suitable for biological studies. Optimization of reaction parameters is key to this goal. In the synthesis from oleic acid and oxalyl chloride, a yield of 85.1% with a purity of 98.6% has been reported. acs.orgnih.govresearchgate.net

For the synthesis utilizing oleic acid and urea, optimization studies have focused on several factors. ijnc.ir The molar ratio of reactants, reaction temperature, reaction time, and catalyst concentration are all critical variables. Research has shown that increasing the reaction temperature from 160 °C to 200 °C positively affects the conversion of oleic acid to this compound. ijnc.ir

Below is a table summarizing optimized conditions for a specific synthesis method.

| Parameter | Optimized Value | Reference |

| Reactant Molar Ratio (Oleic Acid:Urea) | 1:4 | ijnc.ir |

| Reaction Temperature | 200 °C | ijnc.ir |

| Reaction Time | 180 min | ijnc.ir |

| Catalyst Concentration (AlCl₃) | 1 wt% | ijnc.ir |

Purification of the synthesized compound is essential to meet research standards. Techniques such as mass preparative liquid chromatography (MPLC) are employed to isolate this compound from unreacted starting materials and byproducts, ensuring high purity of the final product. acs.org The purity is typically confirmed using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR). acs.orgnih.govresearchgate.net

Enzymatic Synthesis Approaches

Enzymatic methods for amide synthesis present a green alternative to traditional chemical routes, often proceeding under milder reaction conditions. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze the formation of amide bonds. acs.orgmdpi.com

The direct amidation of fatty acids using lipases has been demonstrated as a promising approach. acs.org Immobilized Candida antarctica lipase (B570770) B (often known by the trade name Novozym 435) is particularly effective in catalyzing the ammonolysis of fatty acids to their corresponding amides. jst.go.jpnih.gov This has been successfully applied to the synthesis of erucamide from erucic acid and urea, a process that is analogous to the synthesis of this compound. jst.go.jpnih.gov The reaction is typically carried out in an organic solvent, such as tert-butyl alcohol. jst.go.jp

Enzymatic synthesis has also been optimized for producing related fatty acid amides like oleoylethanolamide. acs.orgnih.gov These processes can be implemented in both batch and continuous flow reactors. The use of a packed-bed reactor with the immobilized lipase allows for increased catalyst productivity and simplifies the purification process. acs.org

| Enzyme | Substrates | Product | Key Findings | Reference |

| Candida antarctica lipase (Novozym 435) | Erucic Acid, Urea | Erucamide | Achieved 88.74% purity after 48 hours at 60°C. | nih.gov |

| Lipozyme 435 | Oleic Acid, Ethanolamine | Oleoyl ethanolamide | Reaction works efficiently in both batch and continuous flow modes. | acs.org |

| Novozym 435 | Oleic Acid, Ethanolamine | Oleoyl ethanolamide | Achieved 96.1% purity and 73.5% yield on a large scale. | nih.gov |

Development of this compound Analogues and Derivatives

To investigate the biological importance of different structural features of the this compound molecule, various analogues and derivatives have been synthesized. These efforts are central to understanding its mechanism of action.

Structure-activity relationship (SAR) studies are essential for identifying the key chemical moieties responsible for the biological activity of a compound. For fatty acid amides, including derivatives of this compound, SAR studies aim to correlate structural modifications with changes in biological efficacy. For instance, modifications to the amide headgroup or the alkyl chain can significantly impact activity. While specific SAR studies on this compound are part of ongoing research, studies on related N-substituted amides, such as benzamide derivatives, have shown that the nature of the N-substituent is critical for their biological function. nih.gov The development of various this compound derivatives is a direct application of SAR principles, aiming to produce molecules with enhanced or more specific activities.

The synthesis of N-substituted derivatives of this compound allows for a systematic exploration of the role of the amide group. Standard amidation reactions are typically employed, reacting an activated form of oleic acid (like oleoyl chloride) with a primary or secondary amine instead of ammonia.

N-Methyl-9-Octadecenamide: This derivative can be synthesized by reacting oleoyl chloride with methylamine. semanticscholar.org It serves as a simple modification to study the effect of N-alkylation on the compound's properties. guidechem.comchemicalbook.com

N-tallow alkyl derivs.: The synthesis of N-tallow alkyl derivatives would follow general amidation procedures, where the amine source is a mixture of long-chain alkylamines derived from tallow (B1178427).

N-(hydroxymethyl)-9-Octadecenamide: The synthesis of N-(hydroxymethyl) amides can be achieved through the reaction of the primary amide with formaldehyde. A similar procedure is used to prepare N-(hydroxymethyl)benzamide from benzamide and formaldehyde. prepchem.com

N-(2-(1-Piperazinyl)ethyl)-9-Octadecenamide: Piperazine-containing amides are of interest in medicinal chemistry. The synthesis of such derivatives involves the acylation of a suitable piperazine-containing amine, such as N-(2-aminoethyl)piperazine, with oleoyl chloride. nih.govmdpi.com

N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-Octadecenamide: This derivative incorporates a maleimide (B117702) group, which is often used as a reactive handle for bioconjugation. Its synthesis would likely involve reacting oleoyl chloride with N-(3-aminopropyl)maleimide.

The table below lists some known N-substituted derivatives and their corresponding molecular formulas.

| Derivative Name | Molecular Formula |

| N-Methyl-9-Octadecenamide | C₁₉H₃₇NO |

| N-Ethyl-9(Z)-Octadecenamide | C₂₀H₃₉NO |

| (9Z)-N-[2-[(2-Hydroxyethyl)amino]ethyl]-9-octadecenamide | C₂₂H₄₄N₂O₂ |

Design of Enzyme Inhibitors and Probes (e.g., FAAH Inhibitors)

The endogenous fatty acid amide, this compound (oleamide), serves as a crucial scaffold in the rational design of potent and selective inhibitors for enzymes involved in its metabolic degradation, most notably Fatty Acid Amide Hydrolase (FAAH). The development of these inhibitors and chemical probes has been instrumental in elucidating the physiological roles of this compound and the broader endocannabinoid system.

The primary strategy in designing FAAH inhibitors based on the this compound structure involves the incorporation of an electrophilic "warhead" that can covalently modify the catalytic serine residue (Ser241) within the enzyme's active site. nih.gov This mechanism-based inhibition mimics the natural substrate binding and hydrolysis process but results in a stable, inactive enzyme-inhibitor complex.

Early efforts in this area led to the development of trifluoromethyl ketones. The trifluoromethyl ketone analog of oleamide (B13806) was identified as a potent inhibitor of FAAH, demonstrating the viability of this approach. nih.gov These initial substrate-derived inhibitors, while effective, sometimes lacked specificity, inhibiting other serine hydrolases. researchgate.net

Subsequent research focused on refining the electrophilic warhead to enhance both potency and selectivity. This led to the discovery of α-ketoheterocycles as highly effective reversible inhibitors of FAAH. nih.gov Systematic structure-activity relationship (SAR) studies on these compounds revealed that modifications to the heterocyclic ring, the acyl side chain, and the position of substituents could significantly impact inhibitor potency and selectivity. nih.gov For instance, the incorporation of a 2-pyridyl group at a specific position on the heterocycle was found to enhance binding affinity through hydrogen bonding with active site residues. nih.gov

Another important class of FAAH inhibitors derived from the this compound backbone are carbamates and ureas. nih.gov These compounds also act as covalent modifiers of the catalytic serine. The development of O-aryl carbamates, for example, demonstrated that an activated carbonyl group is essential for achieving FAAH inhibition. nih.gov

The design of these inhibitors has been greatly aided by structural biology. X-ray crystal structures of FAAH in complex with various inhibitors have provided detailed insights into the binding modes and interactions within the active site. nih.govnih.gov This structural information has facilitated a more rational, structure-based approach to inhibitor design, allowing for the optimization of lead compounds to improve their pharmacological properties. nih.govnih.gov

Beyond inhibitors, derivatives of this compound have been synthesized to create activity-based probes (ABPs). These probes are powerful tools for studying enzyme function directly in complex biological systems. acs.orgnih.gov ABPs typically consist of three key components: a reactive group (warhead) that covalently binds to the active enzyme, a recognition element based on the this compound structure, and a reporter tag (e.g., a fluorophore or biotin) for detection and quantification. nih.govfrontiersin.org The development of fluorescent ABPs has enabled the visualization and profiling of FAAH activity in cells and tissues. acs.orgmdpi.com

The synthetic derivatization of this compound has thus provided a versatile platform for creating a range of chemical tools to study its biological pathways. The research findings in this area have not only advanced our understanding of the endocannabinoid system but also provided potential therapeutic leads for various neurological and inflammatory disorders.

Research Findings on this compound-Based FAAH Inhibitors

| Compound Class | Key Structural Features | Mechanism of Action | Representative Examples | Inhibitory Potency (Ki or IC50) |

| Trifluoromethyl Ketones | Oleoyl acyl chain with a trifluoromethyl ketone warhead. | Covalent, reversible inhibition via hemiketal formation with Ser241. | Oleoyl trifluoromethyl ketone | Ki = 82 nM nih.gov |

| α-Ketoheterocycles | Acyl side chain attached to an electrophilic α-ketoheterocycle (e.g., oxazole, oxadiazole). | Covalent, reversible inhibition. nih.gov | OL-135, Pyridyl oxadiazole derivatives | Ki = 0.29 nM for pyridyl oxadiazole 13 nih.gov |

| Carbamates | O-aryl carbamate structure. | Covalent modification of Ser241. nih.gov | URB597 | IC50 = 4.6 nM nih.gov |

| Ureas | Aryl urea pharmacophore. | Covalent modification of Ser241. nih.gov | LY-2183240 | IC50 = 12 nM nih.gov |

Analytical Methodologies for 9 Octadecenamide Research

Chromatographic Techniques

Chromatography, a cornerstone of separation science, is fundamental in isolating 9-Octadecenamide from complex mixtures for subsequent analysis. The choice of technique is often dictated by the sample matrix and the research objective, whether it be quantification, metabolic profiling, or purification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. areeo.ac.ir It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. actascientific.com In numerous studies, GC-MS has been instrumental in identifying this compound in various plant extracts. For instance, it was identified as a major compound in aqueous extracts of Balanites aegyptiaca kernel and flesh, constituting 33.21% and 18.02% of the extracts, respectively. actascientific.com Similarly, it has been detected in broccoli extract (35.217%), ethanolic leaf extract of Phyllodium pulchellum (18.89%), and methanolic seed extract of Moringa oleifera (0.78%). areeo.ac.iriiste.orgimpactfactor.org

For quantitative analysis in biological fluids, where peak tailing due to the amide's polar -NH groups can be an issue, derivatization is often employed. lumirlab.com Converting this compound to its N-trimethylsilyl (TMS) or N-tert-butyldimethylsilyl (BDMS) derivative enhances volatility and improves chromatographic peak shape, allowing for more reliable quantification. lumirlab.comontosight.ai For example, a sensitive and reliable GC-MS method for determining low nanogram quantities of oleamide (B13806) in biological fluids involved monitoring the m/z 338/356 fragments of the derivatized compound. lumirlab.com

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Details | Source |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | actascientific.com |

| Ionization Energy | 70 eV | future4200.com |

| Temperature Program | Initial 40°C (2 min hold), ramp 10°C/min to 300°C (10 min hold) | medsci.org |

| Identified Mass (m/z) | 281 (Molecular Ion) | iiste.org |

| Base Peak (m/z) | 59 | iiste.org |

| Derivatization | N-trimethylsilyl (TMS) or N-tert-butyldimethylsilyl (BDMS) derivatives for improved quantification. | lumirlab.com |

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is another pivotal technique for the analysis of this compound, particularly for samples that are not suitable for the high temperatures of GC. Reverse-Phase HPLC (RP-HPLC) is the most common mode used for this compound.

In the analysis of chemically synthesized 9(Z)-Octadecenamide, RP-HPLC was used to confirm a purity of 98.6%. acs.orgnih.gov The method employed a C18 column with a mobile phase of acetonitrile (B52724) and water, demonstrating the technique's efficacy in assessing the purity of synthetic batches. future4200.com The retention time for 9(Z)-Octadecenamide under these conditions was reported to be approximately 24.6 minutes. future4200.com For more complex analyses, such as those involving various derivatives of this compound, specialized columns and mobile phase modifiers are utilized. For instance, a reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.comsielc.com For applications requiring mass spectrometry detection, the non-volatile phosphoric acid is typically replaced with a volatile alternative like formic acid. sielc.comsielc.comsielc.com

Table 2: RP-HPLC Parameters for this compound Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | C18 | future4200.com |

| Mobile Phase | Acetonitrile/H₂O (80:20) | future4200.com |

| Flow Rate | 1 mL/min | future4200.com |

| Detection | UV at 205 nm | future4200.com |

| Retention Time (tR) | ~24.6 min | future4200.com |

Ultra-High Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap HRMS)

This advanced hyphenated technique combines the high separation efficiency of UHPLC with the high resolution and mass accuracy of the Orbitrap mass analyzer. peerj.combioanalysis-zone.com It is exceptionally well-suited for non-targeted metabolic profiling and the confident identification of compounds in highly complex matrices. peerj.com

In a study profiling metabolites in Bruguiera cylindrica, UHPLC-Q-Exactive Orbitrap HRMS successfully detected this compound with a high-resolution mass-to-charge ratio (m/z) of 282.3279. peerj.com This level of mass accuracy allows for the confident determination of the elemental composition. Another study on Kaempferia angustifolia extracts also identified this compound, noting its characteristic fragmentation pattern where it loses an amine group, resulting in a fragment ion at m/z 265 [M+H-NH₂]⁺. arabjchem.org The Q Exactive platform's ability to perform high-resolution, accurate-mass (HR/AM) scans provides superior data quality for both qualitative and quantitative applications. bioanalysis-zone.comthermofisher.com

Table 3: UHPLC-Q-Exactive Orbitrap HRMS Parameters for this compound Detection

| Parameter | Details | Source |

|---|---|---|

| UHPLC Column | Hypersil gold (100 × 2.1 mm, 3.0 µm) | peerj.com |

| Mobile Phase | A: Water (0.1% formic acid), B: Acetonitrile; Linear Gradient | peerj.com |

| Mass Spectrometer | Thermo Scientific Q Exactive hybrid quadrupole-Orbitrap | peerj.combioanalysis-zone.com |

| Detected m/z | 282.3279 [M+H]⁺ | peerj.com |

| Key Fragment Ion | m/z 265 [M+H-NH₂]⁺ | arabjchem.org |

| Mass Tolerance | 5 ppm | peerj.com |

High Performance Thin Layer Chromatography (HPTLC) in Metabolic Profiling